molecular formula C12H13Cl4NO2 B14639083 N,N-Bis(2-chloroethyl)-2-(2,4-dichlorophenoxy)acetamide CAS No. 54139-56-9

N,N-Bis(2-chloroethyl)-2-(2,4-dichlorophenoxy)acetamide

Cat. No.: B14639083
CAS No.: 54139-56-9
M. Wt: 345.0 g/mol
InChI Key: VRCRJTMXDYPDOQ-UHFFFAOYSA-N
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Description

N,N-Bis(2-chloroethyl)-2-(2,4-dichlorophenoxy)acetamide is a synthetic organic compound that belongs to the class of chloroacetamides. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Bis(2-chloroethyl)-2-(2,4-dichlorophenoxy)acetamide typically involves the reaction of 2,4-dichlorophenoxyacetic acid with bis(2-chloroethyl)amine. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common solvents used in the process include dichloromethane or chloroform, and the reaction is typically conducted under an inert atmosphere to prevent unwanted side reactions.

Chemical Reactions Analysis

Types of Reactions

N,N-Bis(2-chloroethyl)-2-(2,4-dichlorophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The chloro groups can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N,N-Bis(2-chloroethyl)-2-(2,4-dichlorophenoxy)acetamide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.

    Biology: The compound may be used in studies related to enzyme inhibition or as a tool to investigate cellular processes.

    Industry: The compound is used in the production of herbicides, pesticides, and other agrochemicals.

Mechanism of Action

The mechanism of action of N,N-Bis(2-chloroethyl)-2-(2,4-dichlorophenoxy)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or disrupt cellular pathways, leading to its desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Bis(2-chloroethyl)acetamide
  • 2,4-Dichlorophenoxyacetic acid
  • N,N-Bis(2-chloroethyl)-2-(2,4-dichlorophenoxy)propionamide

Uniqueness

N,N-Bis(2-chloroethyl)-2-(2,4-dichlorophenoxy)acetamide is unique due to its specific chemical structure, which combines the properties of chloroacetamides and phenoxyacetic acids. This combination imparts distinct reactivity and biological activity, making it valuable for various applications.

Properties

CAS No.

54139-56-9

Molecular Formula

C12H13Cl4NO2

Molecular Weight

345.0 g/mol

IUPAC Name

N,N-bis(2-chloroethyl)-2-(2,4-dichlorophenoxy)acetamide

InChI

InChI=1S/C12H13Cl4NO2/c13-3-5-17(6-4-14)12(18)8-19-11-2-1-9(15)7-10(11)16/h1-2,7H,3-6,8H2

InChI Key

VRCRJTMXDYPDOQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCC(=O)N(CCCl)CCCl

Origin of Product

United States

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